![molecular formula C26H32N4O4 B2374976 N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide CAS No. 1251544-14-5](/img/structure/B2374976.png)

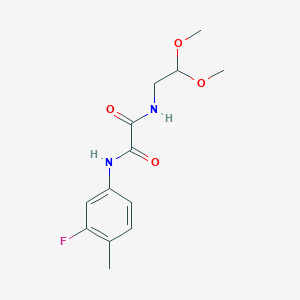

N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and it has a wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . The exact synthesis process can vary depending on the specific benzimidazole derivative being synthesized .Molecular Structure Analysis

Benzimidazole consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can also undergo electrophilic substitution .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is soluble in polar solvents . It is amphoteric in nature, meaning it can react as both an acid and a base .Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to the specified chemical, have been investigated. These compounds showed potential as selective class III agents for cardiac applications, comparable to other clinical trial drugs, indicating the imidazol-1-yl moiety's viability for class III electrophysiological activity (Morgan et al., 1990).

Anti-Tubercular Activity

Sulfonamides, including structures related to the specified chemical, have been recognized for their exceptional antibacterial activity. Novel derivatives have been synthesized and tested for their in vitro anti-tuberculosis activities, highlighting the compound's role in combating Mycobacterium tuberculosis (Jagannath & Krishnamurthy, 2021).

Antimicrobial Activity

Research into benzimidazole and sulfonamide moieties has yielded new pharmaceutically active molecules. By integrating the sulfonamide pharmacophore into the benzimidazole scaffold, derivatives have been synthesized and evaluated for potential antimicrobial activity against various bacterial and fungal strains, demonstrating the compound's significance in developing new antibacterial agents (Ashraf et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-ethylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4/c1-6-18-9-7-8-12-30(18)26(31)20-15-27-25-19(11-10-16(2)28-25)23(20)29-17-13-21(32-3)24(34-5)22(14-17)33-4/h10-11,13-15,18H,6-9,12H2,1-5H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGDLXRWCWURMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2374897.png)

![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)

![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)

methanone](/img/structure/B2374905.png)

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)